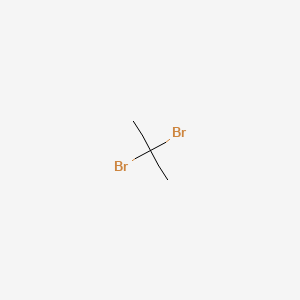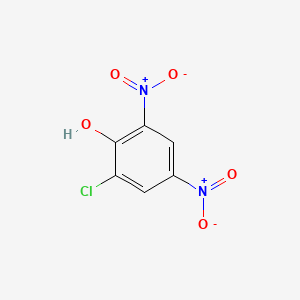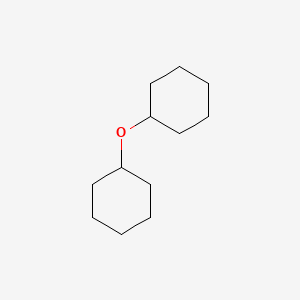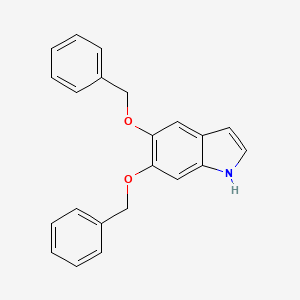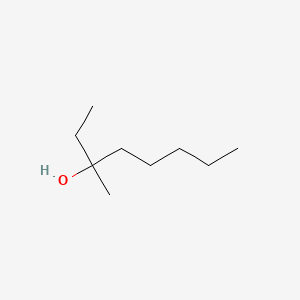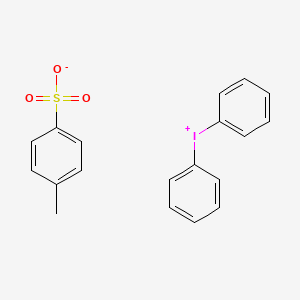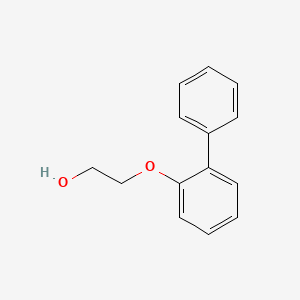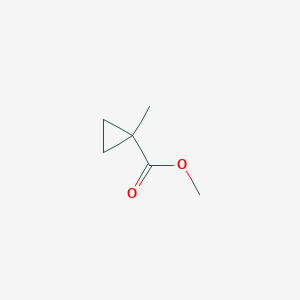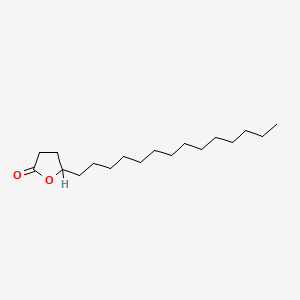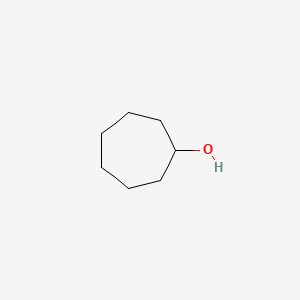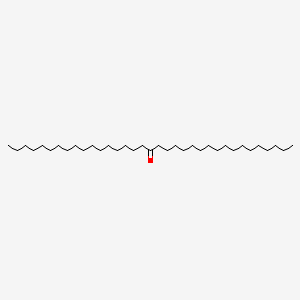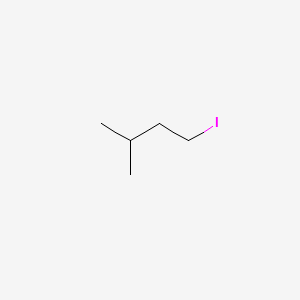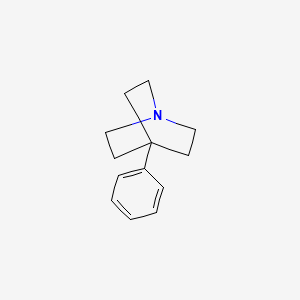
4-苯基喹啉
描述
科学研究应用
质谱分析
4-苯基喹啉已在质谱分析中得到表征。研究已经确定了4-苯基喹啉的独特碎裂模式,其中分子离子中C7H7的显著损失表明在碎裂之前存在苯基迁移 (Achenbach, Wörth, Schneider, & Bochow, 1975)。
化学反应中的立体化学
研究已探讨了涉及4-苯基喹啉衍生物的反应中的立体选择性。例如,含有o-羧基或o-甲氧羰基取代基的苯甲醛与α-氨基酰衍生物反应形成咪唑烷-4-酮时具有立体选择性 (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007)。
DNA加合物研究
对DNA双链中的4-羟基雌二醇腺嘌呤损伤的研究揭示了这些加合物的结构影响。研究重点在于了解不同立体异构体的4-苯基喹啉衍生物如何影响DNA结构以及对核苷酸切除修复易感性和致突变活性的潜在影响 (Ding, Shapiro, Geacintov, & Broyde, 2007)。
抗疟疾活性
已对4-苯基喹啉衍生物的合成进行了抗疟疾活性研究。这些衍生物已针对疟原虫和约氏疟原虫株的有效性进行评估,显示出作为抗疟疾剂的潜力 (Solomon, Haq, Srivastava, Puri, & Katti, 2013)。
阿尔茨海默病治疗
用于阿尔茨海默病的药物加兰他明的生物合成研究涉及了对4-苯基喹啉衍生物的研究。已表征了加兰他明生物合成途径中编码酶的特定基因,揭示了这些衍生物在治疗神经系统疾病中的作用 (Li, Yang, Qiao, Zhang, & Luo, 2018)。
抗增殖剂在癌症中的应用
已合成并评估了4-苯基喹啉衍生物作为潜在的抗癌剂。某些衍生物在细胞存活性分析中表现出强大的抗癌活性,表明它们在癌症治疗中的潜在应用 (Soni, Sanghvi, Devkar, & Thakore, 2015)。
凋亡诱导剂的发现
利用4-苯基喹啉衍生物的化学遗传学方法已被用于发现凋亡诱导剂,有助于理解信号通路并在癌症研究中识别靶点 (Cai, Drewe, & Kasibhatla, 2006)。
分子对接和抗微生物活性
涉及苯磺酰基羧酸的设计和合成研究,包括4-苯基喹啉衍生物,已经展示出显著的抗微生物和抗氧化活性,为未来药物开发提供了见解 (Egbujor, Okoro, & Okafor, 2019)。
DNA插入抗肿瘤剂
4-苯基喹啉的衍生物苯基喹啉-8-甲酰胺已被研究其DNA插入性质和体内抗肿瘤活性,为肿瘤学中的潜在治疗应用提供了可能 (Atwell, Baguley, & Denny, 1989)。
在治疗中维持蛋白质稳态
相关化合物4-苯基丁酸已被研究其在维持蛋白质稳态和缓解内质网应激中的作用,对包括神经退行性疾病在内的各种病理病变具有重要意义 (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015)。
抗疟疾药物的前药设计
对前列酮的咪唑啉-4-酮衍生物的稳定性和水解动力学进行了研究,其中包括4-苯基喹啉衍生物,以帮助设计抗疟疾治疗的前药(Chambel, Capela, Lopes, Iley, Morais, Gouveia, Gomes, Gomes, & Moreira, 2006)。
帕金森病研究
对与4-苯基喹啉结构相关的1-甲基-4-苯基-1,2,3,6-四氢吡啶进行的研究为理解帕金森病症状的神经机制提供了见解(Mitchell, Clarke, Boyce, Robertson, Peggs, Sambrook, & Crossman, 1989)。
安全和危害
未来方向
While specific future directions for 4-Phenylquinuclidine are not mentioned in the search results, it’s worth noting that advancements in fields such as nanotechnology, directed evolution, and electroanalytical tools for biosensing are likely to influence future research and applications of similar compounds .
属性
IUPAC Name |
4-phenyl-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKNWIPXDBBWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199070 | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51069-11-5 | |
| Record name | 4-Phenylquinuclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51069-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Phenylquinuclidine unique in terms of its chemical structure?
A1: 4-Phenylquinuclidine represents an interesting chemical structure due to its potential to form stable hemiaminals. A study by [] demonstrated that the Lithium aluminum hydride (LiAlH4) reduction of a specific precursor (compound 6 in the study) yields 4-Phenyl-2-quinuclidinol as the main product. This compound is significant as it represents the first stable hemiaminal within the quinuclidine series. The structure of 4-Phenyl-2-quinuclidinol was confirmed through spectroscopic analysis and further chemical reactions, leading to the synthesis of other 2-substituted 4-Phenylquinuclidines. []
Q2: How does the 4-Phenyl group influence the fragmentation pattern of quinuclidines in mass spectrometry?
A2: The presence of the 4-Phenyl group in quinuclidines leads to a unique fragmentation pattern in mass spectrometry. Research indicates [] that these compounds readily lose a C7H7 unit from their molecular ion. This unexpected fragmentation behavior is attributed to a phenyl rearrangement occurring before the fragmentation process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

